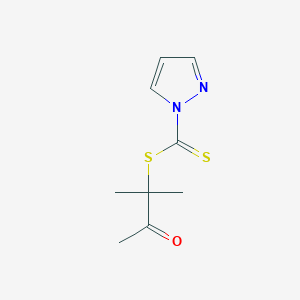
3-(Pent-1-yn-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pent-1-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a pent-1-yn-1-yl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic methods for preparing 3-(Pent-1-yn-1-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours . The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The extract is dried over sodium sulfate and evaporated under reduced pressure. The residue is purified by column chromatography using hexane-ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pent-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(Pent-1-yn-1-yl)aniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Pent-1-yn-1-yl)aniline involves its interaction with various molecular targets and pathways. For example, in the Mannich reaction, the compound acts as a nucleophile, reacting with aldehydes and ketones in the presence of a chiral catalyst to form chiral propargyl-containing amines . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
- 2-(Prop-2-yn-1-yloxy)aniline
- 4-(Pent-2-yn-1-yloxy)quinolin-3-amine
Uniqueness
3-(Pent-1-yn-1-yl)aniline is unique due to its specific substitution pattern and the presence of both an aniline group and a pent-1-yn-1-yl group
Propiedades
Número CAS |
923027-31-0 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-pent-1-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3,12H2,1H3 |
Clave InChI |
HBOJSCDYROPCFA-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



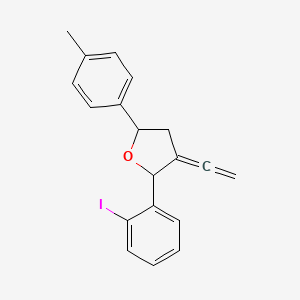
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
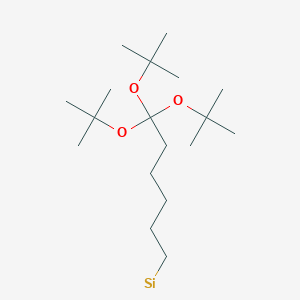
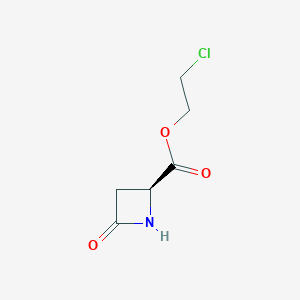
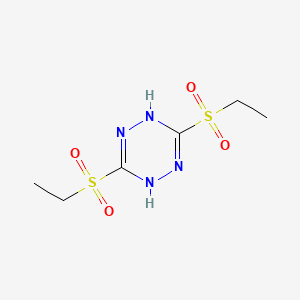
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)

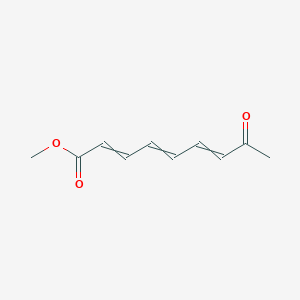
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)
